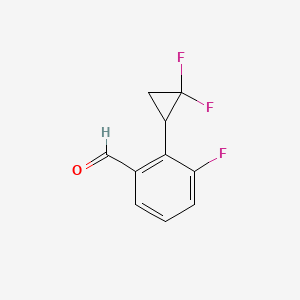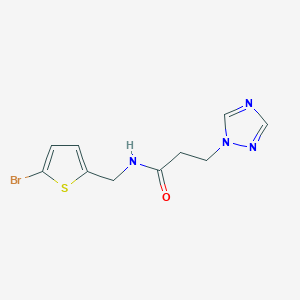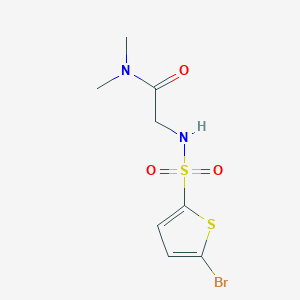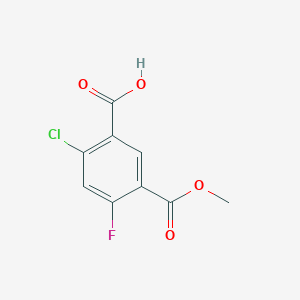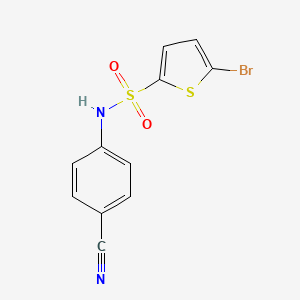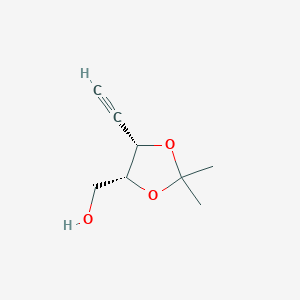
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is a chiral compound with a unique structure that includes an ethynyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral diol with an acetylenic compound under acidic conditions to form the dioxolane ring. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires careful control of temperature and reaction time to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or tosyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of bioactive molecules. Its chiral nature makes it a useful intermediate in the development of pharmaceuticals that require specific stereochemistry for activity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of ((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloadditions, which can lead to the formation of new chemical bonds and structures. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
(2S,2’S,4R,5S,5’R)-2,2’-Di-tert-butyl-4-hydroxy-5,5’-dimethyl-4,5’-bi(1,3-dioxolanyl)-4’-one: This compound shares a similar dioxolane ring structure but differs in its substituents and overall reactivity.
(2S,3R,4R,5S,6R)-2-(4-choloro-3-(4-((S)-tetrahydrofuran-3yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: Another compound with a similar chiral center but different functional groups.
Uniqueness
((4R,5S)-5-Ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl)methanol is unique due to its combination of an ethynyl group and a dioxolane ring, which imparts distinct reactivity and potential applications. Its chiral nature and functional groups make it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
[(4R,5S)-5-ethynyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h1,6-7,9H,5H2,2-3H3/t6-,7+/m0/s1 |
InChI Key |
WVBSRHKZWGFGDO-NKWVEPMBSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C#C)CO)C |
Canonical SMILES |
CC1(OC(C(O1)C#C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


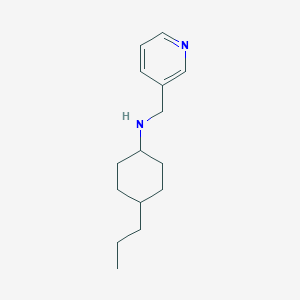
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)

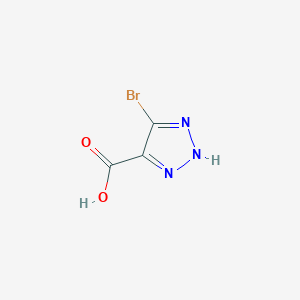

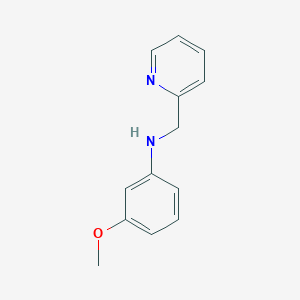
![N-[3-oxo-3-(pyrrolidin-1-yl)propyl]furan-2-carboxamide](/img/structure/B14896717.png)
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
